molecular formula C8H17BrO B15252458 2-(Bromomethyl)-2-ethyl-1-methoxybutane

2-(Bromomethyl)-2-ethyl-1-methoxybutane

Cat. No.: B15252458
M. Wt: 209.12 g/mol
InChI Key: DYZPZTACNPFOQK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-ethyl-1-methoxybutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane backbone, which also contains an ethyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-ethyl-1-methoxybutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-1-methoxybutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. The use of photochemical reactors can enhance the efficiency of the bromination process by providing consistent light exposure to initiate the radical reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-ethyl-1-methoxybutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-(Bromomethyl)-2-ethyl-1-methoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-ethyl-1-methoxybutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biological molecules and in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2-ethyl-1-methoxybutane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. The presence of the methoxy group can influence the compound’s reactivity and solubility, making it distinct from other bromomethyl compounds.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)pentane

InChI

InChI=1S/C8H17BrO/c1-4-8(5-2,6-9)7-10-3/h4-7H2,1-3H3

InChI Key

DYZPZTACNPFOQK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC)CBr

Origin of Product

United States

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